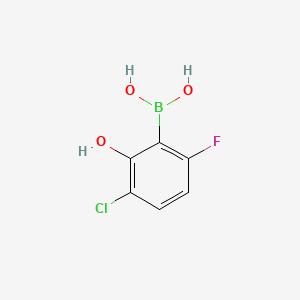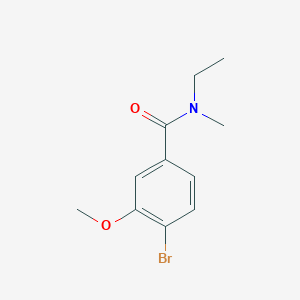
4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the N-position, a methoxy group at the 3-position, and a methyl group at the N-position of the benzamide structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 3-methoxybenzamide, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.
N-Alkylation: The brominated intermediate is then subjected to N-alkylation using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the N-position.
N-Methylation: Finally, the compound is methylated at the N-position using methyl iodide or methyl bromide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxy-N-methylbenzamide: Similar structure but lacks the ethyl group at the N-position.
4-Bromo-N-ethyl-3-methoxybenzamide: Similar structure but lacks the methyl group at the N-position.
4-Bromo-N-methoxy-N-methylbenzamide: Similar structure but lacks the ethyl group at the N-position.
Uniqueness
4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide is unique due to the presence of both ethyl and methyl groups at the N-position, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-bromo-N-ethyl-3-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C11H14BrNO2/c1-4-13(2)11(14)8-5-6-9(12)10(7-8)15-3/h5-7H,4H2,1-3H3 |
InChI Key |
ULISHDXXHDDLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)

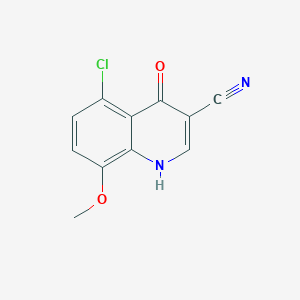
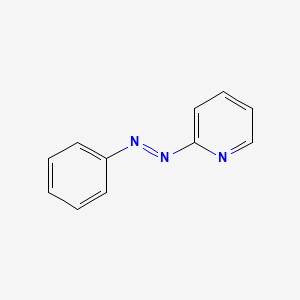
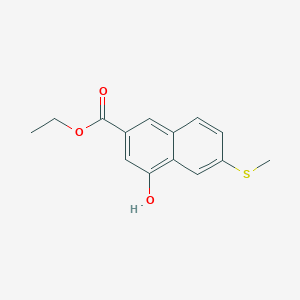
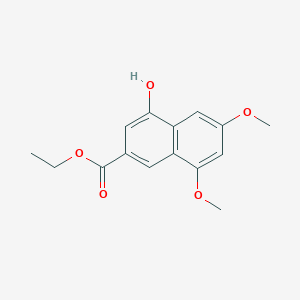
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]hexanoyl-methylamino]propanoate](/img/structure/B13924375.png)
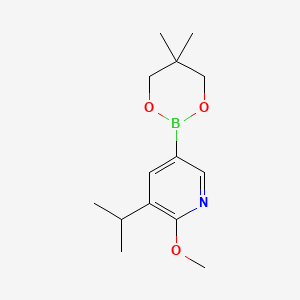
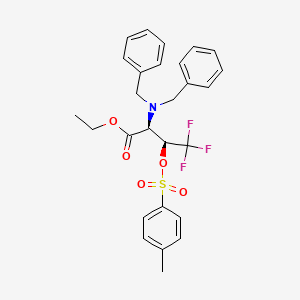
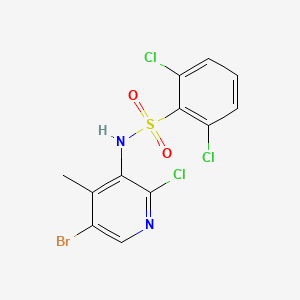
![7,8-Dihydro-8,8-dimethyl-5-oxo-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B13924411.png)
